REACTION_CXSMILES
|
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][CH3:5].S(=O)(=O)(O)O.[CH2:14](O)[CH3:15]>>[CH2:14]([O:7][C:6](=[O:8])[CH:2]([NH2:1])[CH2:3][CH2:4][CH3:5])[CH3:15]
|
Name
|
|
Quantity
|
11.72 g
|
Type
|
reactant
|
Smiles
|
NC(CCC)C(=O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for eight days
|
Duration
|
8 d
|
Type
|
CUSTOM
|
Details
|
A clear solution was formed, from which
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
ethanol was removed by distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in 200 ml of distilled water
|
Type
|
ADDITION
|
Details
|
by adding potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
the mixture washed once with 50 ml of a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Once the solvent had been removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCC)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.93 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][CH3:5].S(=O)(=O)(O)O.[CH2:14](O)[CH3:15]>>[CH2:14]([O:7][C:6](=[O:8])[CH:2]([NH2:1])[CH2:3][CH2:4][CH3:5])[CH3:15]
|
Name
|
|
Quantity
|
11.72 g
|
Type
|
reactant
|
Smiles
|
NC(CCC)C(=O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for eight days
|
Duration
|
8 d
|
Type
|
CUSTOM
|
Details
|
A clear solution was formed, from which
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
ethanol was removed by distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in 200 ml of distilled water
|
Type
|
ADDITION
|
Details
|
by adding potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
the mixture washed once with 50 ml of a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Once the solvent had been removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCC)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.93 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |